molecular formula C17H18BrNO4 B3453784 2-(4-bromo-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 5328-75-6

2-(4-bromo-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B3453784
CAS RN: 5328-75-6
M. Wt: 380.2 g/mol
InChI Key: IGQJBCPAXGZDNK-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide is a chemical compound that belongs to the class of amides. It is also known as BMDP and is a research chemical that is used for scientific purposes. BMDP is a potent and selective agonist of the serotonin receptor, which has been shown to have potential applications in the field of medicine and neuroscience.

Mechanism Of Action

BMDP acts as a selective agonist of the serotonin receptor, specifically the 5-HT2A receptor. It binds to the receptor and activates it, leading to an increase in the levels of serotonin in the brain. This can have a positive effect on mood, appetite, and sleep, which are all regulated by the serotonin system.

Biochemical And Physiological Effects

BMDP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can have a positive effect on mood, appetite, and sleep. It has also been shown to have anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of mood disorders.

Advantages And Limitations For Lab Experiments

The advantages of using BMDP in lab experiments include its high affinity for the serotonin receptor, its selectivity for the 5-HT2A receptor, and its potential applications in the field of medicine and neuroscience. However, there are also limitations to using BMDP in lab experiments, including its potential toxicity and the need for further research to fully understand its effects.

Future Directions

There are several future directions for research on BMDP. These include further studies on its potential applications in the treatment of mood disorders, as well as studies on its potential toxicity and side effects. Additionally, there is a need for further research on the mechanism of action of BMDP and its effects on the serotonin system.

Scientific Research Applications

BMDP has been extensively studied for its potential applications in the field of medicine and neuroscience. It has been shown to have a high affinity for the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. BMDP has been studied for its potential use in the treatment of depression, anxiety, and other mood disorders.

properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4/c1-11-8-13(5-6-14(11)18)23-10-17(20)19-12-4-7-15(21-2)16(9-12)22-3/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQJBCPAXGZDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360307
Record name 2-(4-bromo-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide

CAS RN

5328-75-6
Record name 2-(4-bromo-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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